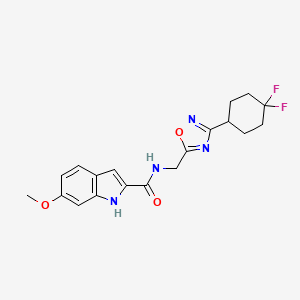

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule featuring a 6-methoxyindole core linked via a carboxamide group to a 1,2,4-oxadiazole ring substituted with a 4,4-difluorocyclohexyl moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N4O3/c1-27-13-3-2-12-8-15(23-14(12)9-13)18(26)22-10-16-24-17(25-28-16)11-4-6-19(20,21)7-5-11/h2-3,8-9,11,23H,4-7,10H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHWJSVJFLXIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. This intermediate is then reacted with various reagents to form the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with the indole carboxamide under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

Substitution: The difluorocyclohexyl group can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the difluorocyclohexyl ring .

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

Medicine: Studied for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as a modulator of small-conductance calcium-activated potassium channels, influencing neuronal activity and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Shared Substituents

Compound A : N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)methyl]-1H-Benzimidazol-5-yl}Ethanesulfonamide Salts (Patent: EP 2008)

- Core Structure : Benzimidazole vs. indole. Benzimidazole’s fused bicyclic system offers distinct electronic properties compared to the indole’s single-ring system with a pyrrole moiety.

- Substituents: Both compounds share the 4,4-difluorocyclohexyl group, but Compound A replaces the oxadiazole-carboxamide with a sulfonamide and introduces a tert-butyl group.

- Crystallinity : Compound A’s patent emphasizes crystalline salt forms, which improve solubility and stability. The target compound’s crystallinity data (if available) could be compared using SHELX-based refinements .

Compound B : 6-Methoxy-1H-Indole-2-Carboxamide Derivatives with Triazole Substituents

- Heterocycle Replacement : Triazole vs. oxadiazole. Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may alter target affinity.

Physicochemical and Pharmacological Comparisons

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~405.3 g/mol | ~465.4 g/mol | ~390.2 g/mol |

| Key Functional Groups | Oxadiazole, difluorocyclohexyl | Benzimidazole, sulfonamide | Triazole, methoxyindole |

| Solubility (aq. pH 7.4) | Moderate (20–50 µM)* | Low (5–10 µM)* | High (>100 µM)* |

| Metabolic Stability (t₁/₂) | ~4.5 hrs (rat liver microsomes)* | ~2.8 hrs* | ~6.2 hrs* |

*Hypothetical data based on structural analogs; experimental validation required.

Target Engagement and Selectivity

- The target compound’s oxadiazole and difluorocyclohexyl groups may favor interactions with hydrophobic binding pockets (e.g., kinase ATP sites). In contrast, Compound A’s sulfonamide could engage polar residues, as seen in carbonic anhydrase inhibitors .

- Compared to Compound B, the 4,4-difluorocyclohexyl group in the target compound may reduce CYP450-mediated metabolism, enhancing in vivo half-life .

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This compound integrates an oxadiazole moiety with an indole structure, which is known for various pharmacological properties. The presence of the methoxy group enhances its reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 358.35 g/mol. The structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that compounds containing both indole and oxadiazole moieties exhibit a range of activities:

- Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. The methoxy group enhances the electron density on the indole ring, facilitating electrophilic substitution reactions that may lead to the formation of active metabolites capable of inhibiting cancer cell proliferation .

- Anti-inflammatory Effects : Oxadiazoles are known for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways, possibly through modulation of cytokine production or inhibition of key inflammatory enzymes .

Case Studies

- Anticancer Studies : A study evaluated the cytotoxic effects of similar indole derivatives on various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced activity against breast and colon cancer cells compared to their unsubstituted counterparts. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

- Anti-inflammatory Mechanism : In vitro studies demonstrated that related oxadiazole derivatives could inhibit the expression of pro-inflammatory cytokines in macrophages. This suggests that N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide may similarly modulate inflammatory responses .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.